molecular formula C8H10BrNO B1525557 5-Bromo-2-methoxy-3-methylaniline CAS No. 1381944-84-8

5-Bromo-2-methoxy-3-methylaniline

Cat. No.: B1525557
CAS No.: 1381944-84-8
M. Wt: 216.07 g/mol
InChI Key: CLNADMDVPWJECR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylaniline is a chemical compound with the molecular formula C8H10BrNO . It is used as a pharmaceutical intermediate and chemical intermediate .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives synthesized from compounds related to 5-Bromo-2-methoxy-3-methylaniline have been utilized as corrosion inhibitors for metals in acidic environments. For instance, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline was synthesized and demonstrated as an effective corrosion inhibitor for zinc in hydrochloric acid solutions, showcasing its potential in materials protection and maintenance (Noora Assad et al., 2015).

Antiviral Research

In pharmaceutical research, 5-Substituted derivatives, similar in structure to this compound, have been explored for their antiviral activities. These studies have found that certain derivatives can inhibit retrovirus replication in cell cultures, highlighting the compound's relevance in developing new antiviral drugs (D. Hocková et al., 2003).

Photosensitizers for Photodynamic Therapy

The compound has also found applications in photodynamic therapy (PDT) for cancer treatment. Derivatives of this compound have been incorporated into new zinc phthalocyanines with high singlet oxygen quantum yields, which are crucial for effective PDT. These compounds show potential as Type II photosensitizers, offering a promising avenue for cancer therapy development (M. Pişkin et al., 2020).

Synthesis of Quinoline Derivatives

Quinoline derivatives carrying 1,2,3-triazole moieties, synthesized from precursors like this compound, have shown significant antimicrobial activities. This underscores their importance in the development of new antibacterial and antifungal agents, contributing to the fight against resistant strains of pathogens (K D Thomas et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-methylaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNADMDVPWJECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716793
Record name 5-Bromo-2-methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-84-8
Record name 5-Bromo-2-methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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